molecular formula C13H13ClN2O2 B172726 ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 169548-94-1

ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B172726
CAS No.: 169548-94-1
M. Wt: 264.71 g/mol
InChI Key: YWRLBGSTYHJMRY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a methyl group attached to the pyrazole ring

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is similar to other chlorophenyl compounds, it may require careful handling to avoid skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. This reaction forms the pyrazole ring through a cyclization process. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLBGSTYHJMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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